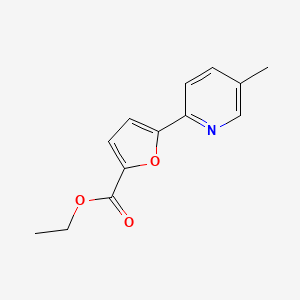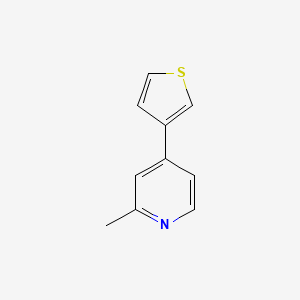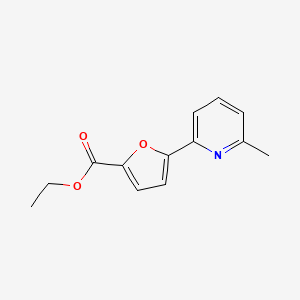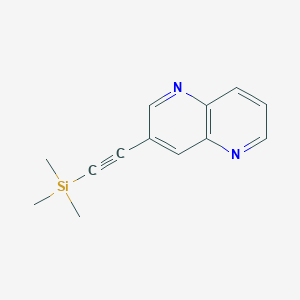
Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . A study by Smeyanov et al. (2017) explored the synthesis of mesomeric betaines using ethyl thiophenecarboxylates and quinolinium salts. Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using ethyl thiophene-3-carboxylate.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Mesomeric Betaines : A study by Smeyanov et al. (2017) explored the synthesis of mesomeric betaines using ethyl thiophenecarboxylates and quinolinium salts. These compounds were identified as cross-conjugated systems and exhibited fluorescence, indicating potential applications in fluorescence spectroscopy.
Isoquinoline Derivatives : Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using ethyl thiophene-3-carboxylate. These compounds were characterized by various spectroscopic techniques, suggesting their relevance in synthetic organic chemistry.
Photochemical Studies : A research by Singh and Prager (1992) investigated the photolysis and pyrolysis of ethyl isoquinolin-1-yl carboxylate. This study revealed insights into the chemical behavior of these compounds under different conditions.
Potential Biological Activities
Antitubercular Activity : Marvadi et al. (2020) synthesized derivatives of thiophene-quinoline and evaluated them for antitubercular activity. They identified several compounds with promising antitubercular properties and low cytotoxicity.
Synthesis of Pyrano and Pyrimido Isoquinolines : In the study by Paronikyan et al. (2016), ethyl carboxylate derivatives were used to synthesize pyrano and pyrimido isoquinolines. These compounds could have potential applications in medicinal chemistry.
Molecular Structures and Synthesis Methods
Synthesis of Quinoline Derivatives : Kandinska et al. (2006) explored the synthesis of tetrahydroisoquinoline derivatives, highlighting the versatility of these compounds in the synthesis of complex molecular structures.
Crystal Structures : Steiger et al. (2020) reported the synthesis and crystal structures of hexahydroquinoline derivatives, contributing to the understanding of their molecular configuration.
Eigenschaften
IUPAC Name |
ethyl 5-isoquinolin-4-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNVARJGUVVVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(Isoquinolin-4-yl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)








![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)

